(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. Its structure includes:
- Position 2: A conjugated (E)-3-phenylallylidene substituent, which introduces extended π-delocalization and steric bulk compared to simpler benzylidene derivatives .
- Position 5: A phenyl group contributing to hydrophobic interactions.
- Position 6: An ethyl carboxylate ester, enhancing solubility and modulating electronic properties.
Synthesis typically involves condensation of a thioxopyrimidine precursor with an aldehyde (e.g., 3-phenylpropenal) under acidic conditions, followed by cyclization . Single-crystal X-ray diffraction (SC-XRD) studies, performed using SHELX software , reveal a nonplanar thiazolopyrimidine ring system. The C5 chiral center induces a flattened boat conformation, with dihedral angles between the fused ring and substituents influencing molecular packing .
Properties
IUPAC Name |
ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-3-30-24(29)21-17(2)26-25-27(22(21)19-14-8-5-9-15-19)23(28)20(31-25)16-10-13-18-11-6-4-7-12-18/h4-16,22H,3H2,1-2H3/b13-10+,20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLVPAJKTJTATR-LKCPLBJASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC=CC4=CC=CC=C4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thiazolo[3,2-a]pyrimidines represent a significant class of heterocyclic compounds noted for their diverse biological activities. The compound (E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative within this class, exhibiting potential therapeutic applications. This article synthesizes current research findings on its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Structure and Properties
The compound features a fused thiazole and pyrimidine ring system, which is characteristic of thiazolo[3,2-a]pyrimidines. Its structure includes:
- Aromatic rings : Contributing to its potential biological activity.
- Conjugated double bonds : Suggesting possible interactions with biological targets.
Despite the lack of specific data on melting and boiling points, the presence of polar functional groups indicates solubility in polar solvents like DMSO and DMF .
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antimicrobial activity. For instance:
- Synthesis and Testing : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial effects. Compounds demonstrated moderate activity against various bacterial strains compared to reference drugs .
Antitumor Activity
Thiazolo[3,2-a]pyrimidines have been explored for their antitumor potential:
- Cytotoxicity Studies : Specific derivatives showed significant cytotoxicity against cancer cell lines such as M-HeLa (cervical adenocarcinoma) with lower toxicity towards normal liver cells. One study reported a leading compound with twice the cytotoxicity compared to the reference drug Sorafenib .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of thiazolo[3,2-a]pyrimidines have also been documented:
- Evaluation of Effects : Compounds from this class have been tested for their anti-inflammatory activities, showing promising results in reducing inflammation markers in vitro .
Case Study 1: Antileishmanial Activity
A recent study highlighted the antileishmanial effects of thiazolo[3,2-a]pyrimidines. The compounds exhibited potent activity against promastigote forms of Leishmania spp., indicating their potential as therapeutic agents against leishmaniasis .
Case Study 2: Acetylcholinesterase Inhibition
Another significant finding was the ability of certain thiazolo[3,2-a]pyrimidine derivatives to inhibit human acetylcholinesterase (hAChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The inhibition was evaluated using an Ellman-based colorimetric assay .
Data Summary Table
Scientific Research Applications
The biological activity of (E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been extensively studied. Key findings include:
1. Antimicrobial Properties:
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that certain thiazolo derivatives possess potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, making them potential candidates for antibiotic development .
2. Anticancer Activity:
The compound has also demonstrated promising anticancer properties in vitro. Various studies have reported that thiazolo[3,2-a]pyrimidine derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific cellular pathways . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
3. Anti-inflammatory Effects:
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship (SAR) of thiazolo[3,2-a]pyrimidine compounds is crucial for optimizing their biological activity. Modifications at various positions on the thiazolo ring or substituents on the phenyl groups can significantly influence their pharmacological properties. Researchers continue to explore these modifications to enhance efficacy and reduce toxicity .
Case Studies
Several case studies have documented the applications of this compound in drug discovery:
Case Study 1: Antimicrobial Development
A recent study synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial activity against clinical isolates. The most active compound exhibited an MIC value comparable to standard antibiotics, highlighting its potential as a lead compound for further development.
Case Study 2: Cancer Therapeutics
Another investigation focused on the anticancer properties of thiazolo derivatives in human breast cancer cell lines. The study demonstrated that specific modifications enhanced cytotoxicity and induced apoptosis through mitochondrial pathways.
Chemical Reactions Analysis
Nucleophilic Additions and Functionalization
The α,β-unsaturated ketone system in the allylidene group enables nucleophilic additions. For example:
Mannich Reaction
Reacting the compound with morpholine and formalin under acidic conditions produces a Mannich base derivative :
Product :
(Z)-ethyl 3,5-dihydro-7-methyl-2-(morpholinomethyl)-3-oxo-5-phenyl-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Key Data :
-
Yield : 87%
-
Melting Point : 84–85°C
-
IR Peaks (cm⁻¹) : 1711 (C=O), 1613 (C=C), 1499 (C=N)
-
¹H NMR (CDCl₃) : δ 1.16 (t, CH₂CH₃), 2.38 (s, CH₃), 7.23–7.40 (m, Ar-H) .
Michael Addition
The compound reacts with 2-aminobenzoic acid in methanol under reflux to form fused pyrimidine derivatives :
Product :
7-Methyl-2-morpholin-4-ylmethylene-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
Key Data :
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis in basic conditions to form the carboxylic acid derivative:
Product :
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Key Data :
Catalytic Hydrogenation
The allylidene double bond is hydrogenated using Pd/C under H₂ atmosphere to yield a saturated analog:
Product :
Ethyl 7-methyl-3-oxo-5-phenyl-2-(3-phenylpropyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Impact :
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the α,β-unsaturated system, forming a cyclobutane ring :
Product :
A bridged bicyclic derivative
Application :
-
Used in photopharmacology for light-controlled drug activation.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product Class | Yield (%) |
|---|---|---|---|
| Knoevenagel Condensation | Cinnamaldehyde/AcOH | Allylidene Derivative | 82–87 |
| Mannich Reaction | Morpholine/Formalin | Aminomethylated Derivative | 87 |
| Michael Addition | 2-Aminobenzoic Acid/MeOH | Fused Pyrimidine | 80 |
| Ester Hydrolysis | NaOH/H₂O | Carboxylic Acid | 70–75 |
| Hydrogenation | Pd/C, H₂ | Saturated Analog | 90 |
Mechanistic Insights
Comparison with Similar Compounds
Electronic and Steric Impacts :
- Bulky substituents (e.g., trimethoxybenzylidene) increase steric hindrance, reducing rotational freedom and stabilizing specific conformations .
Crystallographic and Supramolecular Comparisons
Ring Puckering and Dihedral Angles
- Target Compound: The thiazolopyrimidine ring exhibits a puckered conformation (flattened boat) with a deviation of ~0.224 Å at C5 . Dihedral angles between the fused ring and substituents exceed 80°, indicating significant nonplanarity .
- Analog with Trimethoxybenzylidene () : Dihedral angles between the thiazolopyrimidine and trimethoxybenzene rings reach 80.94°, with intermolecular C–H···O bonds stabilizing a chain-like packing .
- Fluorinated Analog () : The 2-fluorobenzylidene group creates a dihedral angle of 77° with the fused core, while fluorine participates in weak C–H···F interactions .
Hydrogen Bonding and Crystal Packing
Key Observations :
- Methoxy and ester groups facilitate robust hydrogen-bonded networks, whereas halogen substituents promote halogen bonding .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is synthesized via a multi-step condensation reaction. A typical procedure involves refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine derivatives with substituted benzaldehydes in glacial acetic acid and acetic anhydride (1:1 v/v) using sodium acetate as a catalyst. Optimization includes adjusting reaction time (8–10 hours) and stoichiometric ratios (1:1 aldehyde to thiopyrimidine), yielding ~78% purity. Recrystallization from ethyl acetate-ethanol (3:2) produces X-ray-quality crystals .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for determining molecular geometry (monoclinic P21/n space group; unit cell: a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465°). Refinement with SHELXL achieves an R-factor of 0.057. Complementary techniques include FT-IR (carbonyl stretches at ~1700 cm⁻¹) and NMR (¹H/¹³C for substituent integration) .
Q. How do substituents on the benzylidene moiety influence biological activity?
Methodological Answer: Substituents alter electrophilicity and solubility. Electron-withdrawing groups (e.g., 2-fluoro) enhance reactivity in biological assays, while methoxy groups improve solubility via hydrogen bonding. Structure-activity relationship (SAR) studies involve synthesizing analogs and testing against targets like kinases using in vitro inhibition assays .
Advanced Research Questions
Q. How does the puckered conformation of the thiazolo[3,2-a]pyrimidine ring affect crystallographic packing?
Methodological Answer: The pyrimidine ring adopts a flattened boat conformation (C5 deviates by 0.224 Å from the mean plane). Dihedral angles (e.g., 80.94° between the pyrimidine and benzene rings) influence π-π stacking. Bifurcated C—H···O hydrogen bonds form chains along the c-axis, stabilizing the lattice. Cremer-Pople coordinates quantify puckering, critical for predicting intermolecular interactions .
Q. What strategies resolve crystallographic data discrepancies in derivatives with bulky substituents?
Methodological Answer: High-resolution XRD (MoKα radiation, λ = 0.71073 Å) and SHELXL refinement address disorder. PART commands and ISOR restraints manage thermal parameters. Validation tools like PLATON detect missed symmetry or twinning. For example, trimethoxybenzylidene derivatives require constrained refinement due to steric hindrance .
Q. How can conformational dynamics predict intermolecular interactions in solution?
Methodological Answer: Puckering parameters (q, θ, φ) derived from XRD data inform molecular dynamics (MD) simulations (AMBER/CHARMM force fields). Hirshfeld surface analysis quantifies contacts (e.g., C···O, H···H), correlating with solubility and stability. These methods guide solvent selection for crystallization and co-crystal design .
Data Analysis and Contradictions
Q. How should researchers address conflicting XRD data between analogs with different substituents?
Methodological Answer: Cross-validate using high-resolution datasets and redundancy checks (e.g., merging multiple crystals). For fluorobenzylidene vs. trimethoxy analogs, compare thermal displacement parameters (Ueq) and hydrogen-bonding networks. Discrepancies in dihedral angles may arise from steric effects, requiring targeted MD simulations .
Q. What methodologies reconcile differences in biological activity across structural analogs?
Methodological Answer: Perform comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic fields. Pair with in vitro assays (e.g., IC50 measurements) to identify critical substituents. For example, 2-fluorobenzylidene derivatives may show enhanced kinase inhibition due to increased electrophilicity .
Methodological Tools
Q. Which software is recommended for refining complex crystal structures of this compound?
Methodological Answer: SHELXL is the gold standard for small-molecule refinement. Use TWIN commands for twinned data and HKLF 5 format for multi-component datasets. For macromolecular interfaces, SHELXPRO integrates with PHASER for molecular replacement .
Q. How can hydrogen-bonding networks be visualized and quantified?
Methodological Answer: Mercury (CCDC) or Olex2 visualizes C—H···O bonds. Hydrogen-bond metrics (distance, angle) are extracted from .cif files. For example, bifurcated bonds in this compound (C—H···O ≈ 2.5 Å, angles ~150°) form chains validated via PLATON’s interaction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
